Cas no 108608-01-1 (4H-3,1-Benzoxazin-4-one, 2-[(1E)-2-phenylethenyl]-)

4H-3,1-Benzoxazin-4-one, 2-[(1E)-2-phenylethenyl]- is a heterocyclic organic compound featuring a benzoxazinone core with a trans-styryl substituent at the 2-position. This structure imparts unique electronic and steric properties, making it valuable in synthetic chemistry and materials science. The conjugated system enhances photophysical characteristics, suggesting potential applications in optoelectronic materials or fluorescent probes. Its rigid framework and functional group versatility allow for further derivatization, facilitating its use as a building block in pharmaceuticals or agrochemicals. The compound's stability and well-defined reactivity profile make it suitable for controlled synthetic transformations. Careful handling is recommended due to its potential sensitivity to light and moisture.
4H-3,1-Benzoxazin-4-one, 2-[(1E)-2-phenylethenyl]- structure
108608-01-1 structure
Product Name:4H-3,1-Benzoxazin-4-one, 2-[(1E)-2-phenylethenyl]-
CAS No:108608-01-1
MF:C16H11NO2
MW:249.264044046402
CID:1186231
PubChem ID:5367020
Update Time:2025-06-21

4H-3,1-Benzoxazin-4-one, 2-[(1E)-2-phenylethenyl]- Chemical and Physical Properties

Names and Identifiers

    • 4H-3,1-Benzoxazin-4-one, 2-[(1E)-2-phenylethenyl]-
    • MLS000710282
    • SMR000279049
    • CHEMBL145762
    • HMS2690L08
    • 2-Styryl-benzo[d][1,3]oxazin-4-one
    • (E)-2-Styryl-4H-benzo[d][1,3]oxazin-4-one
    • CCG-16074
    • 18600-57-2
    • AKOS000600238
    • SR-01000639294
    • SR-01000639294-3
    • KBAXULDFOCTUNQ-ZHACJKMWSA-N
    • 2-[(E)-2-Phenylethenyl]-4H-3,1-benzoxazin-4-one
    • NSC-176277
    • SCHEMBL11035477
    • 108608-01-1
    • JS-1541
    • CS-0329692
    • NSC176277
    • BDBM50406194
    • 2-[(E)-2-Phenylethenyl]-4H-3,1-benzoxazin-4-one #
    • SR-01000639294-1
    • STL558014
    • 2-STYRYL-BENZO(D)(1,3)OXAZIN-4-ONE
    • ST019265
    • 2-((1E)-2-phenylvinyl)benzo[d]1,3-oxazin-4-one
    • 2-[(1E)-2-PHENYLETHENYL]-4H-3,1-BENZOXAZIN-4-ONE
    • NPD8148
    • Inchi: 1S/C16H11NO2/c18-16-13-8-4-5-9-14(13)17-15(19-16)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+
    • InChI Key: KBAXULDFOCTUNQ-ZHACJKMWSA-N
    • SMILES: O1C(C2C=CC=CC=2N=C1/C=C/C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 249.078978594g/mol
  • Monoisotopic Mass: 249.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 394
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 38.7Ų

4H-3,1-Benzoxazin-4-one, 2-[(1E)-2-phenylethenyl]- Pricemore >>

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